4-((3-Bromo-4-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione
Description
4-((3-Bromo-4-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione (CAS: 613248-50-3) is a Schiff base-triazole-thione hybrid compound with a molecular formula of C₁₅H₁₂BrN₅OS and a molecular weight of 390.26 g/mol . Its structure comprises a pyridin-2-yl group at position 3, a 3-bromo-4-methoxybenzylidene moiety at position 4, and a thione group at position 5 of the triazole ring.
Properties
CAS No. |
613248-50-3 |
|---|---|
Molecular Formula |
C15H12BrN5OS |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H12BrN5OS/c1-22-13-6-5-10(8-11(13)16)9-18-21-14(19-20-15(21)23)12-4-2-3-7-17-12/h2-9H,1H3,(H,20,23)/b18-9+ |
InChI Key |
ZTOALYBVRLXJSG-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3)Br |
Origin of Product |
United States |
Biological Activity
The compound 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by data from various studies.
- Molecular Formula : C₁₅H₁₂BrN₅OS
- Molecular Weight : 390.26 g/mol
- CAS Number : 613248-50-3
Biological Activity Overview
-
Antimicrobial Activity
- Studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In particular, compounds with similar structures have shown efficacy against various bacterial strains.
- A study reported that S-substituted derivatives of 1,2,4-triazole-3-thiols displayed activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 62.5 µg/mL at a concentration of 125 µg/mL .
-
Antifungal Activity
- The compound's structural features suggest potential antifungal properties. Research indicates that related triazole derivatives effectively inhibit fungal growth.
- For instance, compounds containing methoxyphenyl groups showed promising antifungal activity against Candida albicans and other fungal strains .
-
Anticancer Activity
- The anticancer potential of 1,2,4-triazole derivatives has been extensively studied. Compounds similar to the target molecule have demonstrated antiangiogenic properties and cytotoxic effects against various cancer cell lines.
- One study highlighted that triazole derivatives exhibited significant cytotoxicity against HT29 colon cancer cells, indicating their potential as anticancer agents .
Structure-Biological Activity Relationship
The biological activity of triazole derivatives is often influenced by their structural modifications. Key observations include:
- The presence of bromine and methoxy groups enhances antimicrobial and anticancer efficacy.
- Variations in substituents on the sulfur atom did not significantly alter the antimicrobial activity among derivatives .
Case Study 1: Antimicrobial Screening
A series of S-substituted derivatives were synthesized and evaluated for their antimicrobial activity. The most active compounds were noted to have MIC values as low as 31.25 µg/mL against resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 31.25 | Pseudomonas aeruginosa |
| Compound B | 62.5 | Staphylococcus aureus |
| Compound C | 125 | Escherichia coli |
Case Study 2: Anticancer Evaluation
In vitro studies on cancer cell lines revealed significant cytotoxic effects for triazole derivatives with specific substitutions.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound D | HT29 | 10 |
| Compound E | MCF7 | 15 |
Scientific Research Applications
Antibacterial Activity
The compound has shown promising antibacterial properties, making it a candidate for the development of new antibacterial agents. Triazole derivatives are widely recognized for their ability to inhibit bacterial growth. The presence of the thione group in this compound may enhance its interaction with biological targets, potentially increasing its efficacy against resistant bacterial strains .
A study indicated that compounds similar to this triazole-thione derivative exhibited effective antimicrobial activities against various pathogens, including Staphylococcus aureus and Escherichia coli. The brominated aromatic system may improve lipophilicity and membrane penetration, which are crucial for antibacterial activity .
Synergistic Effects
Recent research has explored the synergistic effects of triazole-thione derivatives in combination with existing antibiotics. For instance, compounds derived from similar structures have been tested for their ability to reduce the minimum inhibitory concentration (MIC) of antibiotics against multidrug-resistant bacteria, demonstrating enhanced antibacterial effectiveness when used in combination therapies .
Fungicidal Properties
The structural characteristics of this compound suggest potential applications as a fungicide. Triazole compounds are known for their fungicidal properties due to their ability to inhibit fungal growth by interfering with sterol biosynthesis. The specific combination of bromine and methoxy substituents may enhance the fungicidal activity of this compound compared to other triazoles .
Research has focused on optimizing the structure of triazole-thione derivatives to enhance their biological activities. Modifications to the molecular structure can lead to improved potency and selectivity against specific bacterial strains or fungi. For example, the introduction of various substituents on the benzylidene moiety has been shown to affect the compound's lipophilicity and overall biological activity .
Case Studies
Chemical Reactions Analysis
Schiff Base Formation and Hydrolysis
The benzylidene amino group (-N=CH-) undergoes reversible hydrolysis under acidic or basic conditions, regenerating the primary amine and aldehyde precursors .
Reaction Example :
-
Conditions : Reflux in aqueous ethanol (acidic) or NaOH (basic).
-
Characterization : Hydrolysis products confirmed via -NMR and IR spectroscopy (loss of imine peak at ~1609 cm) .
Nucleophilic Substitution at the Bromine Site
The bromine atom on the benzylidene moiety participates in cross-coupling reactions, enabling structural diversification:
Suzuki-Miyaura Coupling :
-
Conditions : Pd(PPh), NaCO, DME/HO, 80°C.
-
Applications : Used to introduce electron-donating/withdrawing groups for bioactivity optimization .
Thione Group Reactivity
The thione (-C=S) group undergoes tautomerization, oxidation, and coordination:
Tautomerization :
Oxidation to Disulfide :
Metal Coordination :
-
Forms complexes with transition metals (e.g., Cu, Zn) via S and N donors, enhancing antibacterial activity .
Triazole Ring Functionalization
The triazole ring participates in alkylation and acylation:
Alkylation :
Acylation :
Pyridine Ring Reactions
The pyridyl group facilitates electrophilic substitution and coordination:
Nitration :
-
Regioselectivity : Directed by the electron-withdrawing triazole-thione group.
Coordination Chemistry :
-
Acts as a bidentate ligand in metal complexes (e.g., Ru, Pt) for catalytic applications.
Condensation Reactions
The primary amine (post-hydrolysis) reacts with carbonyl compounds to form new Schiff bases:
Mechanistic Insights
-
Schiff Base Stability : The electron-withdrawing bromine and methoxy groups stabilize the imine bond, reducing hydrolysis rates compared to unsubstituted analogs.
-
Thione Reactivity : The sulfur atom’s nucleophilicity is modulated by resonance with the triazole ring, favoring metal coordination over alkylation in polar solvents .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its 3-bromo-4-methoxybenzylidene and pyridin-2-yl substituents. These groups influence electronic properties, solubility, and biological interactions. Key comparisons with analogues include:
Key Observations :
Spectroscopic Data Comparison
Trends :
Crystallographic Insights
- E Configuration : X-ray data for analogous compounds (e.g., 6a ) confirm the E geometry of the C=N bond, critical for planar molecular alignment.
- Thione vs. Thiol: Sulfur exists in the thione form (C=S), as evidenced by bond lengths (~1.67 Å) in compounds like 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione .
- Dihedral Angles: Pyridin-2-yl and triazole rings in the target compound likely form a dihedral angle of ~40–50°, similar to quinoline-containing analogues (41.48° in ).
Preparation Methods
Core Intermediate Synthesis
The synthesis begins with the preparation of 4-amino-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione (Intermediate A ), achieved via cyclization of thiocarbohydrazide with pyridine-2-carboxylic acid derivatives. In one protocol, thiocarbohydrazide reacts with ethyl pyridine-2-carboxylate in refluxing ethanol, yielding a thiosemicarbazide intermediate. Subsequent cyclization in alkaline medium forms Intermediate A with 78–82% yield.
Intermediate A is critical due to its reactive amino and thione groups, enabling condensation with aromatic aldehydes. For the target compound, 3-bromo-4-methoxybenzaldehyde is used, introducing the brominated methoxybenzylidene moiety.
Schiff Base Formation
The final step involves condensing Intermediate A with 3-bromo-4-methoxybenzaldehyde under acidic conditions. A representative procedure dissolves Intermediate A (1 equiv) and the aldehyde (1.2 equiv) in glacial acetic acid, refluxing for 6–8 hours. The reaction’s progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of Intermediate A spots.
Mechanistic Insight :
-
Protonation : Acetic acid protonates the aldehyde’s carbonyl oxygen, enhancing electrophilicity.
-
Nucleophilic Attack : The amino group of Intermediate A attacks the carbonyl carbon, forming a hemiaminal.
-
Dehydration : Elimination of water yields the imine (Schiff base), stabilized by conjugation with the triazole-thione system.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Catalysis
Conventional methods using acetic acid achieve moderate yields (65–70%) but require prolonged reflux. Microwave-assisted synthesis reduces reaction time to 20–30 minutes, increasing yields to 85–90%. Polar aprotic solvents like DMF accelerate the reaction but may complicate purification due to byproduct formation.
Table 1: Solvent Effects on Reaction Efficiency
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetic acid | 118 | 8 | 68 | 95 |
| Methanol | 65 | 6 | 72 | 92 |
| DMF | 100 | 4 | 80 | 88 |
| Microwave (DMF) | 100 | 0.5 | 89 | 97 |
Substituent Effects on Reactivity
Electron-withdrawing groups (e.g., bromine) on the benzaldehyde enhance electrophilicity, accelerating Schiff base formation. Conversely, steric hindrance from bulky substituents necessitates higher temperatures or longer reaction times. For 3-bromo-4-methoxybenzaldehyde, the methoxy group’s electron-donating effect slightly counteracts the bromine’s electron withdrawal, requiring optimized stoichiometry (1.2 equiv aldehyde).
Analytical Characterization and Quality Control
Spectroscopic Confirmation
-
IR Spectroscopy :
-
¹H NMR (DMSO-d₆) :
-
Mass Spectrometry :
Crystallography and Stability
Single-crystal X-ray diffraction of analogous compounds reveals planar triazole-thione cores with dihedral angles of 5–10° between the pyridine and benzylidene rings. The thione sulfur participates in hydrogen bonding (S⃛H–N), enhancing crystalline stability. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 months, indicating robust shelf life.
Comparative Analysis with Analogous Triazole-Thiones
Table 2: Reaction Conditions and Yields for Selected Derivatives
| Compound | Aldehyde Substituent | Method | Yield (%) |
|---|---|---|---|
| 4-((4-Hydroxybenzylidene)amino)-3-phenyl | 4-Hydroxybenzaldehyde | Conventional | 64 |
| 4-((5-Chlorobenzylidene)amino)-3-ethyl | 5-Chlorosalicylaldehyde | Microwave | 91 |
| Target Compound | 3-Bromo-4-methoxybenzaldehyde | Microwave | 89 |
The target compound’s bromine atom necessitates higher reaction temperatures compared to chloro or hydroxy derivatives but offers superior antibacterial activity due to enhanced lipophilicity.
Industrial-Scale Considerations
Pilot-scale synthesis (1 kg batch) employs continuous flow reactors to maintain temperature control during exothermic Schiff base formation. Ethanol-water mixtures (7:3) facilitate crystallization, yielding 83% pure product after recrystallization. Regulatory guidelines (ICH Q11) recommend monitoring genotoxic impurities (e.g., unreacted aldehydes) via HPLC-UV at limits <10 ppm .
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Chloroform | AlCl₃ | 8 | 72 | |
| Ethanol | None | 12 | 58 |
Which spectroscopic techniques are essential for characterizing the compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm the presence of the pyridinyl proton environment (δ 8.2–8.6 ppm) and the methoxy group (δ 3.8–4.0 ppm). The imine (C=N) carbon appears at ~160 ppm in ¹³C NMR .
- FT-IR: Key peaks include ν(C=N) at ~1600 cm⁻¹ and ν(C=S) at ~1220 cm⁻¹ .
- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., 393.2 g/mol for C₁₅H₁₂BrN₅OS) .
How is single-crystal X-ray diffraction (SCXRD) employed to confirm its structure?
Methodological Answer:
SCXRD is critical for resolving bond lengths, angles, and supramolecular interactions. For example:
- Crystal System: Monoclinic (P2₁/c) with Z = 4 .
- Key Metrics:
- Software: SHELXL (for refinement) and ORTEP-3 (for visualization) ensure precision .
Advanced Research Questions
How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening: Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) may enhance imine formation .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) can increase reaction rates but may require post-reaction dialysis.
- Microwave-Assisted Synthesis: Reduces reaction time to 1–2 hours with comparable yields .
Q. Table 2: Catalytic Efficiency
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | CHCl₃ | 8 | 72 |
| p-TsOH | EtOH | 6 | 68 |
What computational methods predict the compound’s reactivity and electronic properties?
Methodological Answer:
- DFT Calculations: Used to map frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~3.5 eV) indicates potential charge-transfer interactions .
- Molecular Docking: Predicts binding affinity to biological targets (e.g., enzymes like COX-2) by analyzing π-π stacking and hydrogen bonds .
- MD Simulations: Assess stability in solvated environments (e.g., water/ethanol mixtures) .
How to resolve discrepancies in crystallographic data during structure refinement?
Methodological Answer:
- Disorder Modeling: Use SHELXL’s PART instruction to model disordered atoms (e.g., methoxy groups) .
- Validation Tools: Check for outliers in bond lengths/angles using PLATON/ADDSYM .
- Twinned Data: Apply HKLF 5 in SHELXL for twin refinement if merging Rint > 0.1 .
Example: In , a high R factor (0.065) was resolved by re-examining thermal displacement parameters (Uᵢⱼ) for bromine atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
